
(R)-2-Amino-4-bromobutanoic acid
Overview
Description
®-2-Amino-4-bromobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a bromine atom attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-bromobutanoic acid typically involves the bromination of a suitable precursor, such as ®-2-Aminobutanoic acid. The reaction can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent, such as dichloromethane, at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of ®-2-Amino-4-bromobutanoic acid may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-bromobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
®-2-Amino-4-bromobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-bromobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. The amino group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Aminobutanoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
®-2-Amino-4-chlorobutanoic acid: Contains a chlorine atom instead of bromine, which can influence its reactivity and binding properties.
®-2-Amino-4-iodobutanoic acid: Contains an iodine atom, which can lead to different reactivity and biological effects compared to the bromine derivative.
Uniqueness
®-2-Amino-4-bromobutanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives. This makes it a valuable compound for studying halogen bonding and its effects on molecular recognition and reactivity.
Biological Activity
(R)-2-Amino-4-bromobutanoic acid, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C4H9BrNO2
- Molecular Weight : Approximately 262.93 g/mol
- Structure : The compound features a bromine atom at the fourth carbon position, contributing to its unique reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Key mechanisms include:
- Neurotransmitter Modulation : The compound acts as a potential agonist or antagonist in neurotransmitter pathways, particularly those involving gamma-aminobutyric acid (GABA). This suggests potential therapeutic applications for conditions such as anxiety and epilepsy.
- Enzyme Interaction : The amino group can form hydrogen bonds with target enzymes or receptors, while the bromine atom may participate in halogen bonding, enhancing binding affinity and specificity.
Neuropharmacological Research
- GABAergic Activity : Studies indicate that this compound can modulate GABA receptor activity, which is crucial for maintaining inhibitory neurotransmission in the central nervous system. This modulation could lead to anxiolytic or anticonvulsant effects .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic properties of derivatives of this compound against various cancer cell lines. For instance, modifications to the structure have shown varying degrees of cytotoxicity, suggesting that the basicity of amines at specific positions influences their efficacy .
Case Studies
A notable case study involved the synthesis of this compound as part of a series of compounds aimed at enhancing anticancer activity through antibody-drug conjugates. The findings demonstrated that structural modifications could significantly alter binding affinities and cytotoxic profiles in cancer cell lines such as NCI-H460 .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of this compound compared to related compounds:
Compound Name | Structural Features | Unique Biological Activity |
---|---|---|
This compound | Bromine at C4 | Modulates GABA receptor activity |
2-Amino butanoic acid | No bromine substitution | Naturally occurring amino acid |
4-Bromo-2-amino butanoic acid | Bromine at C4 | Similar GABAergic properties |
(S)-(+)-2-Amino-4-bromobutyric acid | Enantiomer | Different pharmacological profile |
Properties
IUPAC Name |
(2R)-2-amino-4-bromobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYNKFDVIZBWDF-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CBr)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363751 | |
Record name | (R)-2-AMINO-4-BROMOBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205524-62-5 | |
Record name | (R)-2-AMINO-4-BROMOBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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